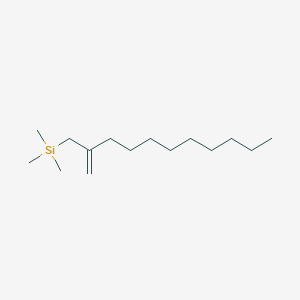![molecular formula C21H24O4 B14298906 2,2'-Methylenebis[6-methoxy-4-(prop-2-en-1-yl)phenol] CAS No. 115003-43-5](/img/structure/B14298906.png)
2,2'-Methylenebis[6-methoxy-4-(prop-2-en-1-yl)phenol]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Methylenebis[6-methoxy-4-(prop-2-en-1-yl)phenol] is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two phenolic units connected by a methylene bridge, with methoxy and prop-2-en-1-yl substituents on the phenolic rings. It is used in various scientific and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis[6-methoxy-4-(prop-2-en-1-yl)phenol] typically involves the reaction of 6-methoxy-4-(prop-2-en-1-yl)phenol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge connecting the two phenolic units. The reaction conditions, such as temperature, pH, and solvent, can be optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of 2,2’-Methylenebis[6-methoxy-4-(prop-2-en-1-yl)phenol] is carried out in large-scale reactors with precise control over reaction parameters. The use of catalysts and continuous flow processes can enhance the efficiency and scalability of the production. The final product is purified through crystallization or distillation to meet the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Methylenebis[6-methoxy-4-(prop-2-en-1-yl)phenol] undergoes various chemical reactions, including:
Oxidation: The phenolic units can be oxidized to form quinones.
Reduction: The methoxy groups can be reduced to hydroxyl groups.
Substitution: The prop-2-en-1-yl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, hydroxylated derivatives, and substituted phenolic compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,2’-Methylenebis[6-methoxy-4-(prop-2-en-1-yl)phenol] has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other materials due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 2,2’-Methylenebis[6-methoxy-4-(prop-2-en-1-yl)phenol] involves its interaction with various molecular targets and pathways. The phenolic units can donate hydrogen atoms, acting as antioxidants and scavenging free radicals. The methoxy and prop-2-en-1-yl groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate cellular processes and biochemical pathways, contributing to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-Methylenebis[6-(1,1-dimethylethyl)-4-methylphenol]
- 2,2’-Methylenebis[6-tert-butyl-4-ethylphenol]
- 2,2’-Methylenebis[4-methyl-6-tert-butylphenol]
Uniqueness
2,2’-Methylenebis[6-methoxy-4-(prop-2-en-1-yl)phenol] is unique due to the presence of methoxy and prop-2-en-1-yl groups, which impart distinct chemical and physical properties. These substituents enhance the compound’s reactivity and stability, making it suitable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
115003-43-5 |
|---|---|
Molekularformel |
C21H24O4 |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
2-[(2-hydroxy-3-methoxy-5-prop-2-enylphenyl)methyl]-6-methoxy-4-prop-2-enylphenol |
InChI |
InChI=1S/C21H24O4/c1-5-7-14-9-16(20(22)18(11-14)24-3)13-17-10-15(8-6-2)12-19(25-4)21(17)23/h5-6,9-12,22-23H,1-2,7-8,13H2,3-4H3 |
InChI-Schlüssel |
WXHFOPNFLVFOLX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1O)CC2=C(C(=CC(=C2)CC=C)OC)O)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



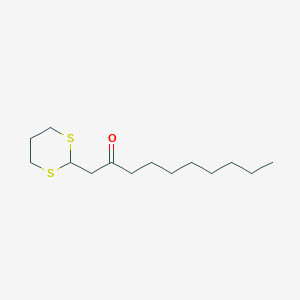
![2-[(3-Chloro-2-hydroxypropyl)sulfanyl]naphthalen-1-ol](/img/structure/B14298845.png)
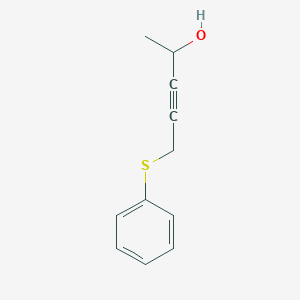

![5,8,15,20-Tetraoxa-1,12-diazabicyclo[10.5.5]docosane-3,10-diol](/img/structure/B14298854.png)

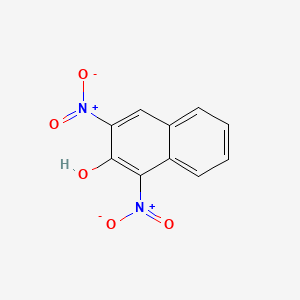
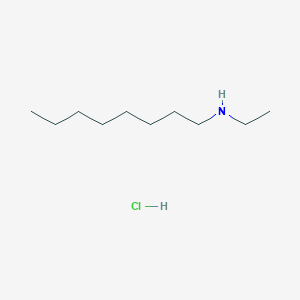
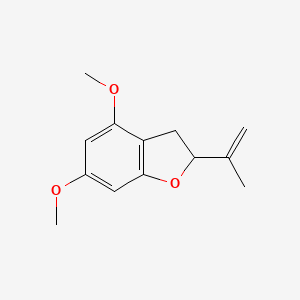

![1,3-Propanediamine, N,N'-bis[(2-methoxyphenyl)methylene]-](/img/structure/B14298902.png)

